Oculatol
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Overview
Description
Oculatol is a natural product found in Haliclona oculata with data available.
Scientific Research Applications
Chemical Composition and Isolation
A significant aspect of the scientific research on Oculatol pertains to its chemical composition and isolation. The study by Yu, Deng, Proksch, and Lin (2006) focuses on the marine sponge Haliclona oculata, from which this compound and other compounds were isolated. This research highlights the discovery of new compounds including this compound and oculatolide, along with several A-nor steroids, showcasing the potential of marine organisms as sources of novel chemical entities (Yu et al., 2006).
Research Methodologies and Frameworks
This compound’s research also involves advanced methodologies and frameworks for scientific exploration. The Ontology of Clinical Research (OCRe) provides an informatics foundation for the design and analysis of human studies, as described by Sim et al. (2014). This framework could be crucial for research involving this compound, enabling a structured approach to study design and data analysis (Sim et al., 2014).
Data Analysis and Software Tools
Research on this compound also benefits from advanced data analysis tools. Henry et al. (2014) introduced OMICtools, a directory for multi-omic data analysis, which could be instrumental in analyzing genetic, proteomic, and metabolomic data relevant to this compound research (Henry et al., 2014).
Scientific Research Infrastructure
The development and utilization of scientific research infrastructure play a vital role in research on compounds like this compound. Mattmann et al. (2006) discussed the OODT framework, which supports large, distributed, virtual scientific communities and could be applied in the research of this compound, especially for collaborative and large-scale studies (Mattmann et al., 2006).
Integrative and Collaborative Research Approaches
Beck et al. (2020) highlighted the Open Innovation in Science (OIS) research framework, an approach that emphasizes open and collaborative practices in scientific research. This concept is essential for fostering integrative research efforts in the study of this compound and other similar compounds (Beck et al., 2020).
Properties
Molecular Formula |
C15H20O2 |
---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
(1S,2R,4aS,10aR)-2-methyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1,7-diol |
InChI |
InChI=1S/C15H20O2/c1-9-2-5-13-12-7-4-11(16)8-10(12)3-6-14(13)15(9)17/h4,7-9,13-17H,2-3,5-6H2,1H3/t9-,13-,14-,15+/m1/s1 |
InChI Key |
UTGZSYOCMLNADB-QUAZDUCUSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H]([C@H]1O)CCC3=C2C=CC(=C3)O |
Canonical SMILES |
CC1CCC2C(C1O)CCC3=C2C=CC(=C3)O |
Synonyms |
oculatol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.